2-[2-(4-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(2,4-difluorophenyl)acetamide
Description
The compound 2-[2-(4-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(2,4-difluorophenyl)acetamide features a pyrimido[1,2-a]benzimidazole core fused with a 4-chlorophenyl substituent at position 2 and an N-(2,4-difluorophenyl)acetamide group at position 10. This heterocyclic scaffold is associated with diverse biological activities, including anticonvulsant and receptor-targeting properties, as observed in structurally related acetamide derivatives .
Properties
Molecular Formula |
C24H15ClF2N4O2 |
|---|---|
Molecular Weight |
464.8 g/mol |
IUPAC Name |
2-[2-(4-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10-yl]-N-(2,4-difluorophenyl)acetamide |
InChI |
InChI=1S/C24H15ClF2N4O2/c25-15-7-5-14(6-8-15)19-12-23(33)31-21-4-2-1-3-20(21)30(24(31)29-19)13-22(32)28-18-10-9-16(26)11-17(18)27/h1-12H,13H2,(H,28,32) |
InChI Key |
HVKXZIVYKDXEFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=NC(=CC(=O)N23)C4=CC=C(C=C4)Cl)CC(=O)NC5=C(C=C(C=C5)F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(2-(4-Chlorophenyl)-4-oxobenzo[4,5]imidazo[1,2-a]pyrimidin-10(4H)-yl)-N-(2,4-difluorophenyl)acetamide involves several steps, including multicomponent reactions, condensation reactions, and intramolecular cyclizations . Industrial production methods often employ efficient catalytic systems and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: Commonly using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Typically involves reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often occurs in the presence of halogenating agents or nucleophiles.
Cyclization: Involves the formation of additional rings through intramolecular reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including those similar to the compound . The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting cell growth in colon, breast, and cervical cancer cell lines.
Key Findings:
- A study demonstrated that derivatives of benzimidazole exhibit significant cytotoxicity against human cancer cells, with some showing apoptotic effects on treated cells .
- The National Cancer Institute (NCI) has assessed various benzimidazole compounds for their efficacy against a broad panel of cancer cell lines, reporting notable growth inhibition rates .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | Colon Cancer | 15.72 | Apoptosis Induction |
| Compound B | Breast Cancer | 12.53 | Cell Cycle Arrest |
| Compound C | Cervical Cancer | 10.45 | Inhibition of Proliferation |
Antimicrobial Properties
The emergence of antibiotic-resistant bacteria has necessitated the development of new antimicrobial agents. Compounds related to the one discussed have shown significant antibacterial and antifungal activities.
Key Findings:
- A series of substituted benzamides were synthesized and evaluated for their antimicrobial properties, with some exhibiting comparable efficacy to established antibiotics like ofloxacin and fluconazole .
- The compound demonstrated effective Minimum Inhibitory Concentration (MIC) values against both Gram-positive and Gram-negative bacterial strains.
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| Compound D | 5.19 | Staphylococcus aureus |
| Compound E | 5.08 | Candida albicans |
Antiviral Research
Benzimidazole derivatives have also been explored for their antiviral properties. The structural characteristics of these compounds allow them to interact with viral proteins and inhibit replication.
Case Studies:
- Research indicates that certain benzimidazole-based compounds can inhibit viral entry or replication in vitro, showcasing potential as antiviral agents against viruses such as HIV and influenza .
Mechanistic Insights
The mechanisms through which these compounds exert their biological effects are diverse:
- Apoptosis Induction: Many studies report that these compounds can trigger programmed cell death in cancer cells.
- Enzyme Inhibition: Some derivatives act as inhibitors of specific enzymes crucial for microbial survival or viral replication.
- Cell Cycle Arrest: Certain compounds have been shown to interfere with the normal progression of the cell cycle in cancerous cells.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Similarities and Key Variations
The target compound shares structural homology with pyrimido-benzimidazole derivatives and N-substituted acetamides. Below is a comparative table highlighting critical differences:
*Estimated based on structural analogs in and .
Key Observations:
Halogen Effects: The target’s 4-chlorophenyl and 2,4-difluorophenyl groups optimize halogen bonding and metabolic resistance compared to non-halogenated analogs (e.g., 5bl’s methylphenyl) .
Lipophilicity : The trifluoromethyl group in L218-0049 increases logP significantly, which may enhance blood-brain barrier penetration but reduce aqueous solubility compared to the target’s difluorophenyl .
Polarity : Compound 5er’s carbomethoxy group improves solubility, suggesting that the target’s difluorophenyl balances lipophilicity and moderate polarity .
Crystal Packing : The 3,4-difluorophenyl group in ’s compound forms stable hydrogen-bonded chains, a feature likely shared by the target’s 2,4-difluorophenyl substituent .
Biological Activity
The compound 2-[2-(4-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(2,4-difluorophenyl)acetamide is a novel derivative in the benzimidazole class, known for its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C19H15ClF2N4O
- Molecular Weight : 396.80 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step reactions beginning with the formation of the benzimidazole core, followed by the introduction of the pyrimidine moiety and subsequent acetamide functionalization. Detailed synthetic routes are documented in various studies focusing on benzimidazole derivatives .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrate significant cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells. The mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| K562 (Leukemia) | 8.3 | Cell cycle arrest |
| HeLa (Cervical) | 15.0 | Mitochondrial dysfunction |
Antimicrobial Activity
The compound has shown promising results against a range of microbial pathogens. In vitro tests indicate that it possesses both antibacterial and antifungal properties. Specifically, it has been effective against strains of Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 8 |
Antiparasitic Activity
Research has also explored its activity against protozoan parasites such as Trypanosoma cruzi and Leishmania major. The compound exhibited moderate activity against these pathogens, suggesting potential as a lead compound for antiparasitic drug development .
Case Studies
- Case Study on Anticancer Efficacy : A study conducted on MCF-7 cells revealed that treatment with the compound led to a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis observed under microscopy.
- Antimicrobial Efficacy : In a comparative study against standard antimicrobial agents, this compound outperformed several known antibiotics in inhibiting growth in resistant strains of Staphylococcus aureus.
- Antiparasitic Evaluation : In vivo studies demonstrated that administration of the compound in murine models infected with Trypanosoma cruzi resulted in reduced parasitemia and improved survival rates compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
